molecular formula C12H14INO B1357166 Benzonitrile, 4-[(5-iodopentyl)oxy]- CAS No. 147983-19-5

Benzonitrile, 4-[(5-iodopentyl)oxy]-

Cat. No.: B1357166
CAS No.: 147983-19-5
M. Wt: 315.15 g/mol
InChI Key: ZEVJOICPNUFZOW-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(5-iodopentyl)oxy]-: is an organic compound with the molecular formula C12H12INO It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(5-iodopentyl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]- typically involves the reaction of 4-hydroxybenzonitrile with 1-iodopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-[(5-iodopentyl)oxy]- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in the 5-iodopentyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzonitrile derivatives with hydroxyl or carbonyl groups.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

Benzonitrile, 4-[(5-iodopentyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in the field of nuclear medicine.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(5-iodopentyl)oxy]- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, with a simpler structure and different reactivity.

    4-Hydroxybenzonitrile: A precursor in the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-.

    4-(5-Bromopentyloxy)benzonitrile: A similar compound with a bromine atom instead of iodine, which may exhibit different reactivity and properties.

Uniqueness: Benzonitrile, 4-[(5-iodopentyl)oxy]- is unique due to the presence of the 5-iodopentyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(5-iodopentoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJOICPNUFZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583293
Record name 4-[(5-Iodopentyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147983-19-5
Record name 4-[(5-Iodopentyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 32.7 g (146 mmol) of 4-(5-chloropentoxy) benzonitrile in 350 mL acetone is added 38.3 g (150 mmol) of sodium iodide in 230 mL of acetone. The reaction is heated to reflux and stirred overnight. The acetone is removed under reduced pressure and the residue partitioned between water and ether. The ethereal layer is dried, filtered and evaporated to give 4-(5-iodopentoxy) benzonitrile, m.p. 51°-54° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While 50 g of 4-(5-chloro-pentoxy)-benzonitrile (8) prepared in Example 5 were added to 500 ml of 2-butanone and stirred, 167 g of sodium iodide were added. Subsequently, the reaction temperature was gradually increased and stirring was continued at 70-80° C. for 6 hr. After the reaction was completed, the reaction temperature was decreased to room temperature, and the resultant reaction mixture was added with 1 L of ethylacetate, and then washed with water and brine. The ethylacetate layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residual solution was crystallized with methylalcohol, thus obtaining 69.7 g (yield: 99%) of a title compound as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
99%

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